molecular formula C9H8BNO2S B1401516 (5-Phenylthiazol-2-yl)boronic acid CAS No. 872423-54-6

(5-Phenylthiazol-2-yl)boronic acid

Cat. No. B1401516
M. Wt: 205.05 g/mol
InChI Key: CBDLNVBCUBDVQZ-UHFFFAOYSA-N
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Description

“(5-Phenylthiazol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The compound has a molecular formula of C10H10BNO2S .


Molecular Structure Analysis

The molecular structure of “(5-Phenylthiazol-2-yl)boronic acid” is complex. It includes a phenylthiazol ring attached to a boronic acid group . The boronic acid moiety is a very important functional group in organic chemistry .


Chemical Reactions Analysis

Boronic acids, including “(5-Phenylthiazol-2-yl)boronic acid”, are known for their ability to react with diols through a reversible covalent condensation pathway . They are also known to participate in various other reactions, such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Phenylthiazol-2-yl)boronic acid” include its molecular weight of 219.07 . More detailed properties such as melting point, boiling point, and solubility would require further investigation .

Scientific Research Applications

Optical Properties and Material Science

(5-Phenylthiazol-2-yl)boronic acid derivatives have been studied for their potential in enhancing optical properties in various materials. For instance, cyclic boron esterification of aryl boronic acids with specific dihydric alcohols has been utilized to screen organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process can transform non-RTP and ML active materials into long-lived RTP emitters and bright ML dyes with varied emission properties, hinting at applications in advanced material sciences and possibly in the creation of novel display technologies (Zhang et al., 2018).

Sensor Development and Biomolecular Interactions

The compound also plays a crucial role in the development of sensors and understanding biomolecular interactions. Phenyl boronic acids, a category to which (5-Phenylthiazol-2-yl)boronic acid belongs, have shown significant potential in saccharide recognition due to their ability to bind with pendant diols. This capability has been leveraged to modify the surface of hydrophobic materials like graphene or carbon nanotubes, affecting their optical properties and enabling potential applications in nanotechnology and sensor development (Mu et al., 2012).

Agricultural Chemistry

In agricultural chemistry, derivatives of (5-Phenylthiazol-2-yl)boronic acid have been synthesized to explore their efficacy against various insect pests. The incorporation of specific groups into the phenylthiophene systems, like haloxyether groups, has broadened the spectrum of activity against different insect types, indicating its potential use in pest control and management (Cudworth et al., 2007).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and Lewis bases, have been exploited in various ways. For instance, boronic acids have been utilized in the development of drug delivery systems, recognition of saccharides, and formation of reversible molecular assemblies, potentially paving the way for novel therapeutic approaches (Bull et al., 2013).

Catalysis

Moreover, boronic acids have shown promising results in catalysis, enabling various organic transformations. Their ability to catalytically activate hydroxy functional groups under mild conditions opens up avenues for selective and atom-efficient reactions in organic synthesis (Hall, 2019).

Future Directions

The future of boronic acids in research is promising. They are increasingly being seen in approved drugs and thousands of different building blocks are now commercially available . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(5-phenyl-1,3-thiazol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDLNVBCUBDVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(S1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855698
Record name (5-Phenyl-1,3-thiazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylthiazol-2-yl)boronic acid

CAS RN

872423-54-6
Record name (5-Phenyl-1,3-thiazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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